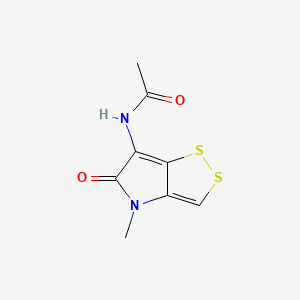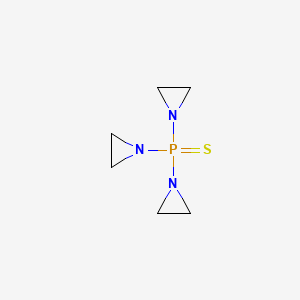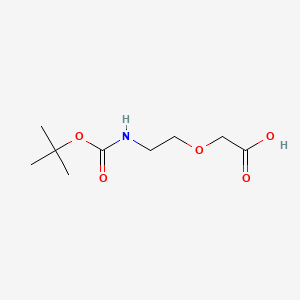
2-(2-((叔丁氧羰基)氨基)乙氧基)乙酸
描述
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in organic synthesis. This compound is often used in the preparation of peptides and other complex molecules due to its stability and reactivity.
科学研究应用
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of bioconjugates and as a linker in the synthesis of biotinylated compounds.
Medicine: Utilized in the development of drug delivery systems and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that this compound is a heterobifunctional, pegylated crosslinker . It features a Boc-protected amine at one end and a carboxyl group at the other . This structure suggests that it can interact with a variety of biological targets, particularly proteins and other biomolecules with complementary functional groups.
Mode of Action
t-Boc-N-amido-PEG1-CH2CO2H interacts with its targets through its functional groups. The Boc-protected amine and the carboxyl group can form covalent bonds with other molecules, enabling the compound to act as a crosslinker . The exact nature of these interactions and the resulting changes would depend on the specific target molecules.
Pharmacokinetics
The presence of a peg unit in the compound is known to improve solubility, which could enhance its bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid typically involves the reaction of tert-butoxycarbonyl-protected aminoethanol with ethyl bromoacetate, followed by hydrolysis. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used.
Major Products
Hydrolysis: Produces the free amino acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Forms peptides and other amide-containing compounds.
相似化合物的比较
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-(2-(tert-Butoxycarbonyl)amino)phenylacetic acid: Similar structure but with a phenyl group, offering different reactivity and applications.
2-(2-(tert-Butoxycarbonyl)amino)ethoxy)ethanol: Used as a molecular spacer/linker in bioconjugation.
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is unique due to its combination of stability provided by the Boc group and the reactivity of the ethoxyacetic acid moiety. This makes it a valuable intermediate in the synthesis of peptides and other complex molecules, offering a balance between protection and reactivity.
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBQMAHYLWJGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566756 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-49-5 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


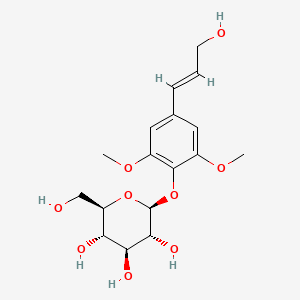
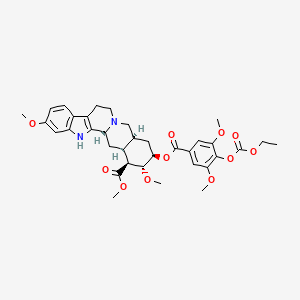
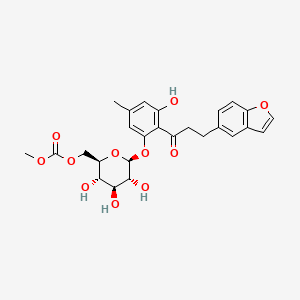
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

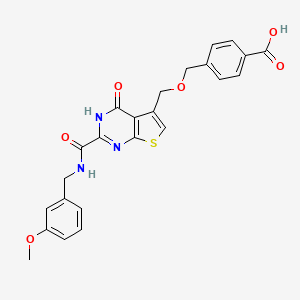
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)



